4-(2,4-Dinitroanilino)butanal
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Overview
Description
4-(2,4-Dinitroanilino)butanal is an organic compound characterized by the presence of a butanal group attached to a 2,4-dinitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dinitroanilino)butanal typically involves the reaction of 2,4-dinitroaniline with butanal under specific conditions. One common method involves the use of a condensation reaction where 2,4-dinitroaniline is reacted with butanal in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to optimize the reaction conditions and maximize production efficiency. The use of environmentally friendly solvents and catalysts is also a key consideration in industrial production to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dinitroanilino)butanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,4-Dinitroanilino)butanal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2,4-Dinitroanilino)butanal involves its interaction with specific molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitroaniline: A related compound with similar nitro groups but lacking the butanal moiety.
2,4-Di-tert-butylphenol: Another compound with similar structural features but different functional groups
Uniqueness
4-(2,4-Dinitroanilino)butanal is unique due to the presence of both the 2,4-dinitroaniline and butanal groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
206558-64-7 |
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Molecular Formula |
C10H11N3O5 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
4-(2,4-dinitroanilino)butanal |
InChI |
InChI=1S/C10H11N3O5/c14-6-2-1-5-11-9-4-3-8(12(15)16)7-10(9)13(17)18/h3-4,6-7,11H,1-2,5H2 |
InChI Key |
YTMVTLHELUQEPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC=O |
Origin of Product |
United States |
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